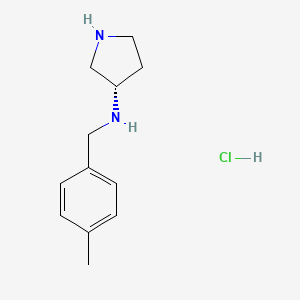

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, the paper titled "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine" describes a stereoselective process that includes an asymmetric Michael addition and a stereoselective alkylation to produce a key intermediate for the preparation of an antibiotic . Although the target compound is different, the methods used for controlling stereochemistry could be relevant for synthesizing "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The stereochemistry of such compounds is crucial, as it can significantly affect their biological activity and chemical properties. The papers do not provide direct information on the molecular structure of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride", but the synthesis and analysis of similar compounds suggest that the stereochemistry is an important aspect of the molecular structure .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, they do discuss reactions of structurally related compounds. For example, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was tested as a corrosion inhibitor, indicating that pyrrolidine derivatives can interact with metal surfaces and potentially form protective layers . This suggests that "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride" might also participate in surface-related chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. The papers do not provide specific data on the physical and chemical properties of "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride". However, the anti-inflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones suggest that pyrrolidine derivatives can have significant biological activity, which is often related to their chemical properties . The solubility, stability, and reactivity of these compounds would be influenced by the presence of functional groups and their position on the pyrrolidine ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyrrolidine derivatives, including compounds structurally related to "(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride," are pivotal in organic synthesis. For instance, pyrrolidine and its derivatives are used as intermediates in the synthesis of complex molecules due to their pronounced aromatic character and extensive delocalization of electrons. They are prepared through various synthetic methods, including condensation reactions with carbonyl-containing compounds (Anderson & Liu, 2000).

The molecule has been implicated in catalysis research, where its structural analogs contribute to the development of catalysts for selective reactions. For example, scandium, yttrium, and lanthanum complexes with pyrrolidine-based ligands have been synthesized and characterized, showing activity in the catalytic dimerization of phenylacetylenes with Z-selectivity (Ge, Meetsma, & Hessen, 2009).

Applications in Medicinal Chemistry and Drug Discovery

- Pyrrolidines play a significant role in medicinal chemistry, where they serve as key scaffolds in drug design and synthesis. Their incorporation into molecules has been explored for enhancing biological activity and pharmacokinetic properties. For instance, novel syntheses of dihydroxyhomoprolines, which are valuable in the development of bioactive compounds, utilize pyrrolidine derivatives in asymmetric syntheses, demonstrating the utility of these compounds in constructing chiral centers (Davies et al., 2013).

Material Science and Engineering Applications

- In material science, pyrrolidine derivatives are utilized in the synthesis of conducting polymers and other materials with specific electronic properties. The structural features of pyrrolidines, such as their ability to form stable, flexible films, make them suitable for applications in electronic devices and sensors (Anderson & Liu, 2000).

Propiedades

IUPAC Name |

(3S)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-2-4-11(5-3-10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMHTMAELLWEL-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN[C@H]2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)

![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)

![2-methyl-1,5,6,7-tetrahydro-9H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-9-one](/img/structure/B2505503.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)